molecular formula C6H3ClFNO B1302172 2-Fluoro-6-pyridinecarbonyl chloride CAS No. 64197-03-1

2-Fluoro-6-pyridinecarbonyl chloride

Cat. No.: B1302172
CAS No.: 64197-03-1
M. Wt: 159.54 g/mol
InChI Key: AVYDMRAXLHLEJG-UHFFFAOYSA-N
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Description

2-Fluoro-6-pyridinecarbonyl chloride (CAS 64197-03-1) is a halogenated pyridine derivative featuring a fluorine substituent at the 2-position and a carbonyl chloride group at the 6-position of the pyridine ring. This compound is a reactive acyl chloride, widely used in organic synthesis for introducing the 2-fluoro-6-pyridoyl moiety into target molecules. Its physical properties include a melting point of 28.91°C, a boiling point of approximately 218.2°C (at 760 mmHg), a density of ~1.4 g/cm³, and a refractive index (n20/D) of 1.52 . The electron-withdrawing fluorine substituent enhances the electrophilicity of the carbonyl group, making it a potent acylating agent in nucleophilic substitution reactions.

Properties

IUPAC Name

6-fluoropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)4-2-1-3-5(8)9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYDMRAXLHLEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374662
Record name 2-Fluoro-6-pyridinecarbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64197-03-1
Record name 2-Fluoro-6-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64197-03-1
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Chemical Reactions Analysis

2-Fluoro-6-pyridinecarbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium-based catalysts for coupling reactions

    Solvents: Dichloromethane, tetrahydrofuran (THF)

Major Products

  • Substituted pyridine derivatives
  • Coupled products with various organic groups

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-6-pyridinecarbonyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

2-Fluoro-6-pyridinecarbonyl Chloride vs. 6-Methylpyridine-2-carbonyl Chloride Hydrochloride

The fluorine atom in this compound exerts a strong electron-withdrawing effect, increasing the reactivity of the carbonyl chloride toward nucleophiles compared to methyl-substituted analogs. In contrast, 6-methylpyridine-2-carbonyl chloride hydrochloride (CAS 60373-34-4, molar mass 192.04 g/mol) contains a methyl group at the 6-position, which is electron-donating. This reduces the electrophilicity of the carbonyl group, necessitating harsher reaction conditions for acylation. Additionally, the hydrochloride salt form of the methyl derivative improves solubility in polar solvents but may limit its utility in anhydrous reactions .

This compound vs. 2-Chloro-6-phenylpyridine-3-carbonitrile

Crystallographic studies reveal a nearly planar molecular structure, with high aromaticity despite substituent interactions . In contrast, this compound’s fluorine atom is smaller than chlorine, reducing steric hindrance and allowing for more facile reactions at the carbonyl center.

Physical and Structural Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Physical Properties
This compound 64197-03-1 C6H3ClFNO 159.55 Mp: 28.91°C; Bp: ~218.2°C; Density: ~1.4 g/cm³
6-Methylpyridine-2-carbonyl chloride hydrochloride 60373-34-4 C7H7Cl2NO 192.04 Hydrochloride salt; enhanced polar solubility
2-Chloro-6-phenylpyridine-3-carbonitrile - C12H7ClN2 214.65 Planar structure; high aromaticity

The density and refractive index of this compound (~1.4 g/cm³, n20/D 1.52) reflect its compact, polarizable structure, whereas the hydrochloride salt of the methyl analog likely exhibits higher density due to ionic interactions .

Biological Activity

2-Fluoro-6-pyridinecarbonyl chloride (CAS Number: 64197-03-1) is a versatile compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure:
The compound features a pyridine ring substituted with a fluorine atom at the 2-position and a carbonyl chloride functional group at the 6-position. This unique structure contributes to its reactivity and biological properties.

Synthesis:
The synthesis of this compound typically involves the reaction of 6-fluoropicolinic acid with oxalyl chloride in dichloromethane, often using N,N-dimethylformamide (DMF) as a catalyst. The reaction is conducted under an argon atmosphere at room temperature for approximately 24 hours to ensure complete conversion of reactants into the desired product.

As an acyl chloride, this compound primarily functions through nucleophilic substitution reactions. It can react with various nucleophiles, leading to the formation of amides, esters, or other derivatives. The presence of the fluorine atom enhances its electrophilicity, making it more reactive compared to non-fluorinated analogs .

Anticancer Potential

Recent studies have highlighted the potential of compounds derived from this compound in anticancer applications. For instance, derivatives have been synthesized that exhibit inhibitory activity against key targets such as c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis. One notable compound demonstrated IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating strong potential for further development as anticancer agents .

Enzyme Inhibition

Another area of interest is the use of this compound in developing inhibitors for various enzymes involved in cancer progression. The ability to modify the compound's structure allows for the creation of specific inhibitors that can target pathways critical for tumor survival and proliferation .

Case Studies

Case Study 1: Dual Inhibitors Development
A series of studies focused on developing dual inhibitors targeting both c-Met and VEGFR-2 using derivatives of this compound. These studies demonstrated significant inhibition of cell proliferation in vitro, suggesting that these compounds could serve as effective therapeutic agents in cancer treatment .

Case Study 2: Synthesis and Evaluation
In another study, researchers synthesized several derivatives from this compound and evaluated their biological activity against different cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis, showcasing their potential as novel anticancer therapies .

Applications

The biological activity of this compound extends beyond anticancer research:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds used in drug development.
  • Agrochemicals: The compound is also explored for applications in agrochemical formulations due to its reactivity and ability to form various derivatives .

Comparative Analysis

CompoundTarget ActivityIC50 ValuesNotes
This compound c-Met/VEGFR-2 Inhibitionc-Met: 0.11 μM; VEGFR-2: 0.19 μMStrong anticancer potential
Related Pyridine Derivatives Various enzyme inhibitionsVaries by substitutionPotential for broader applications

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